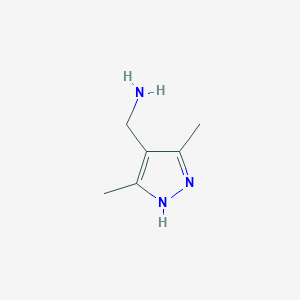

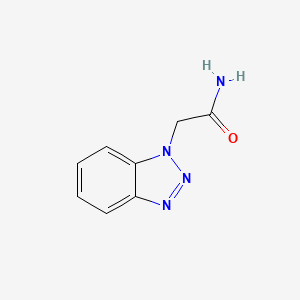

(3,5-二甲基-1H-吡唑-4-基)甲胺

描述

The compound "(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential as antipsychotic agents without the typical side effects associated with dopamine receptor interactions .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions to enhance the desired biological activity. For instance, the synthesis of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a compound with a similar core structure to our compound of interest, was achieved through a series of steps that provided a high yield of the target molecule . Another related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was synthesized at ambient temperature using a condensation reaction, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their pharmacological profile. The presence of substituents on the pyrazole ring, such as methyl groups at the 1- and 3-positions, has been shown to significantly affect the activity of these compounds. For example, the introduction of a 3-chloro substituent on the phenyl ring of a related compound resulted in maximal antipsychotic activity . The molecular structure, including the position and type of substituents, plays a key role in the stabilization of conformations and interactions with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that are essential for their biological activity. The reactivity of these compounds can be manipulated by modifying the functional groups attached to the pyrazole core. For example, the conversion of a precursor molecule to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone involved a key step where the amino and ketone groups played a critical role . The choice of functional groups can lead to different pharmacological effects and influence the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the ambient-temperature synthesis of a related compound suggests that it has favorable solubility and stability under physiological conditions . Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these properties and confirm the identity of the synthesized compounds .

科学研究应用

1. 疼痛缓解和抗胆碱能作用

(3,5-二甲基-1H-吡唑-4-基)甲胺已经与其他化合物结合进行研究,以探讨其在疼痛缓解方面的潜力。例如,将普拉米维林和甲米唑联合给予患有严重结肠绞痛的患者,导致94%的病例迅速缓解。这种组合对胃肠道、胆道和尿路的绞痛有效,并且在胰腺炎中也显示出良好的效果。该治疗显示出高成功率,且不良的抗胆碱能副作用很少,不影响血压和脉搏率(Romero et al., 1976)。

2. 皮肤学应用

在皮肤学领域,包括(3,5-二甲基-1H-吡唑-4-基)甲胺衍生物在内的取代吡唑糖皮质激素已经合成并显示出有希望的结果。特别是,一种化合物在人类志愿者中表现出高收缩活性,并在治疗牛皮癣方面具有临床有效性,表明系统活性与局部活性之间存在显著差异(Hannah et al., 1975)。

3. 精神药理潜力和受体占有率

与(3,5-二甲基-1H-吡唑-4-基)甲胺相关的化合物已经被研究其精神药理潜力。例如,DMP696,一种非肽类促肾上腺皮质激素释放因子1(CRF1)拮抗剂,显示出高选择性和效力。它在大脑中显示出显著的受体占有率,与血浆和大脑暴露以及焦虑模型中的行为效力相关。该研究阐明了受体占有率、药物暴露和抗焦虑效力之间的关系(Li et al., 2003)。

4. 药物敏感性的诊断方法

该化合物还在开发诊断方法方面发挥了重要作用。在对对吡唑啉类药物敏感的个体中检测到特异性IgE抗体。这一发现为敏感对吡唑啉类药物的患者存在IgE依赖性机制提供了证据,为确定特异性IgE抗体作为一种血清诊断方法铺平了道路(Zhu et al., 1992)。

安全和危害

属性

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVZLKBKPGYLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341389 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

CAS RN |

518064-16-9 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518064-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)